

Itraconazole's Impact on Cancer Cells: A Study of Proliferation and Apoptosis

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Compound of Interest

Compound Name: *Itraconazole*

Cat. No.: *B105839*

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Application Notes and Protocols for Researchers

Introduction

Itraconazole, a triazole antifungal agent, has demonstrated significant potential as an anticancer agent. Beyond its established use in treating fungal infections, emerging research reveals its ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer types. These anticancer effects are primarily attributed to its modulation of key cellular signaling pathways, most notably the Hedgehog (Hh) and mechanistic Target of Rapamycin (mTOR) pathways.^{[1][2][3]} This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to investigate the effects of **itraconazole** on cell proliferation and apoptosis in a laboratory setting.

Mechanism of Action: Targeting Key Signaling Pathways

Itraconazole's anticancer activity is multifaceted, primarily revolving around the inhibition of two critical signaling cascades:

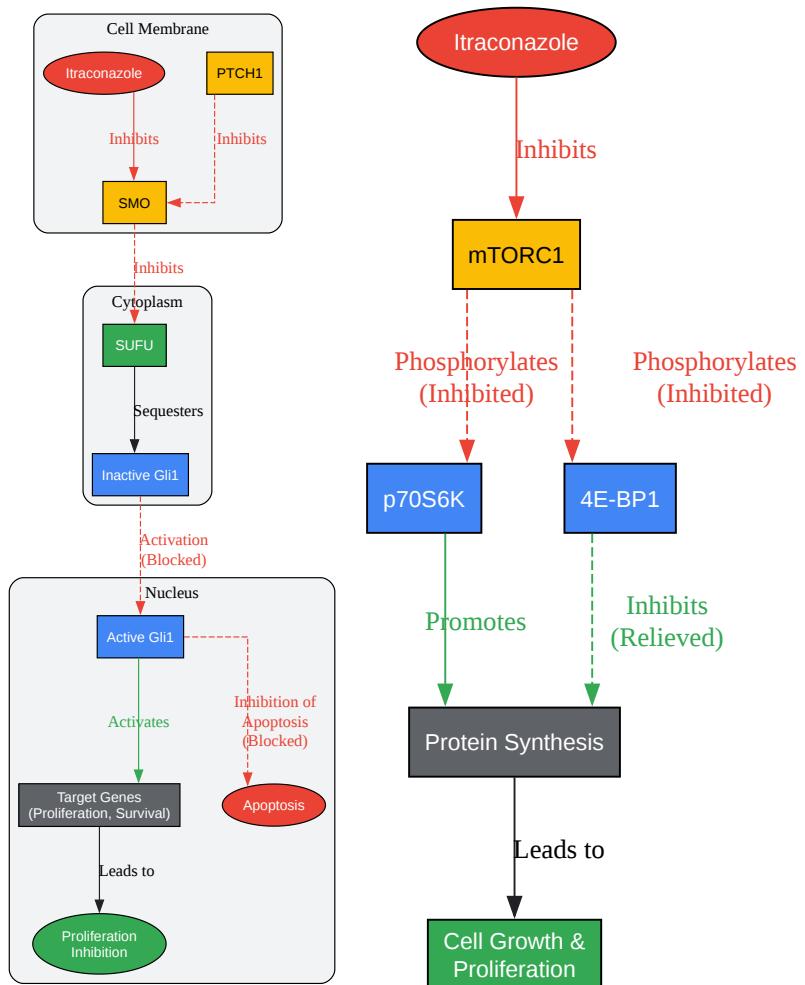
- Hedgehog (Hh) Signaling Pathway: The Hh pathway is crucial during embryonic development and is often aberrantly reactivated in various cancers, promoting tumor growth and survival. **Itraconazole** has been shown to be a potent antagonist of the Hh pathway. It

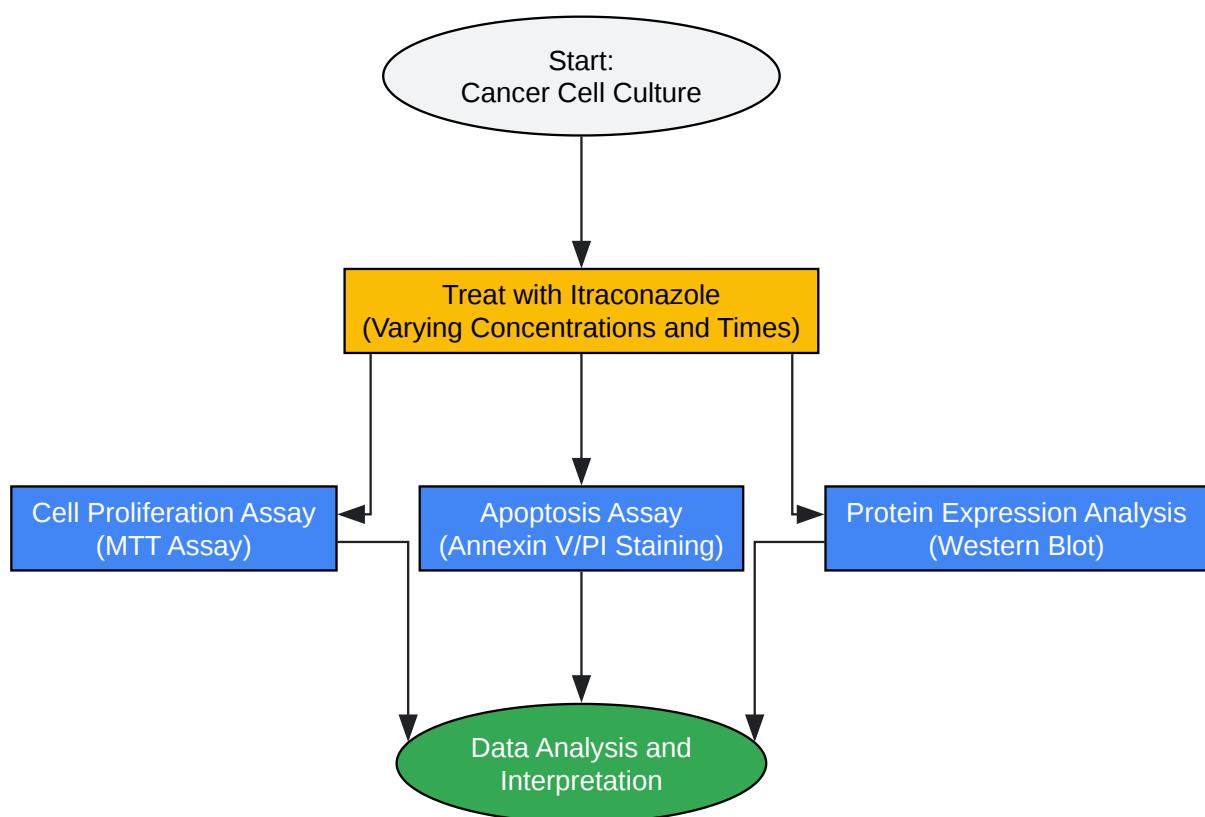
functions by binding to the Smoothened (SMO) receptor, a key component of the Hh signaling cascade, and inhibiting its function.[\[1\]](#) This inhibition prevents the activation of downstream transcription factors, particularly Glioma-associated oncogene homolog 1 (Gli1), leading to the downregulation of genes involved in cell proliferation and survival.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- mTOR (mechanistic Target of Rapamycin) Signaling Pathway: The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR pathway is a common feature of many cancers. **Itraconazole** has been shown to inhibit mTOR signaling, although the exact mechanism is still under investigation.[\[3\]](#)[\[7\]](#) This inhibition leads to decreased phosphorylation of downstream effectors of mTOR, such as the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in reduced protein synthesis and cell proliferation.[\[3\]](#)[\[8\]](#)

By targeting these pathways, **itraconazole** can effectively arrest the cell cycle and trigger apoptosis in cancer cells.

Diagram of **Itraconazole**'s Effect on the Hedgehog Signaling Pathway





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